molecular formula C20H27N3O3S B2838035 1-methanesulfonyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]piperidine-4-carboxamide CAS No. 1351596-41-2

1-methanesulfonyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]piperidine-4-carboxamide

Cat. No.: B2838035
CAS No.: 1351596-41-2
M. Wt: 389.51
InChI Key: BWPSXLOUMFKIBD-UHFFFAOYSA-N
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Description

1-methanesulfonyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the carboxamide group, and finally the attachment of the dihydroisoquinoline and but-2-yn-1-yl groups. Common reagents used in these reactions include amines, carboxylic acids, and sulfonyl chlorides, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]piperidine-4-carboxamide can undergo various chemical reactions including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of double bonds or other reducible groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-methanesulfonyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]piperidine-4-carboxamide can be compared with other piperidine carboxamides or dihydroisoquinoline derivatives.
  • Similar compounds might include those with variations in the substituents on the piperidine or isoquinoline rings.

Uniqueness

  • The unique combination of functional groups in this compound may confer specific properties such as enhanced binding affinity or selectivity for certain biological targets.

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-27(25,26)23-14-9-18(10-15-23)20(24)21-11-4-5-12-22-13-8-17-6-2-3-7-19(17)16-22/h2-3,6-7,18H,8-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPSXLOUMFKIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC#CCN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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